molecular formula C11H16N2O B13290616 1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one

1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one

Cat. No.: B13290616
M. Wt: 192.26 g/mol
InChI Key: NWLZWVHPHQLMBW-UHFFFAOYSA-N
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Description

1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an appropriate diketone under acidic or basic conditions to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced purification techniques are crucial for achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
  • 1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one
  • 1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-2-yl]ethan-1-one

Uniqueness

1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)ethanone

InChI

InChI=1S/C11H16N2O/c1-7(2)13-11(8(3)14)6-10(12-13)9-4-5-9/h6-7,9H,4-5H2,1-3H3

InChI Key

NWLZWVHPHQLMBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)C(=O)C

Origin of Product

United States

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